molecular formula C16H17ClN2O5 B070465 Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) CAS No. 180179-64-0

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)

Cat. No. B070465
M. Wt: 352.77 g/mol
InChI Key: GBXXHPUYVBOCQW-UHFFFAOYSA-N
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Description

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Chlorprothixene Morpholine Salt and is synthesized by combining glycine and chlorprothixene with morpholine. In

Scientific Research Applications

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential antipsychotic drug. Studies have shown that this compound has a potent antipsychotic effect and can be used to treat various mental health disorders such as schizophrenia and bipolar disorder.

Mechanism Of Action

The mechanism of action of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is not entirely understood. However, it is believed to work by blocking certain receptors in the brain, including dopamine and serotonin receptors. This action helps to reduce the symptoms of mental health disorders such as hallucinations, delusions, and mood swings.

Biochemical And Physiological Effects

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This action helps to improve mood and reduce the symptoms of mental health disorders.

Advantages And Limitations For Lab Experiments

One of the significant advantages of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is its potent antipsychotic effect. This makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. However, there are also limitations to using this compound in lab experiments. It can be challenging to control the dosage and ensure consistent results, and there may be ethical concerns regarding the use of antipsychotic drugs in animal studies.

Future Directions

There are several future directions for research on Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1). One area of interest is its potential use in combination with other drugs to enhance its antipsychotic effect. Another direction is to explore its potential applications in other fields, such as cancer research and pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its potent antipsychotic effect makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) involves the reaction of glycine and chlorprothixene with morpholine in a 1:1 ratio. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline powder.

properties

CAS RN

180179-64-0

Product Name

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)

Molecular Formula

C16H17ClN2O5

Molecular Weight

352.77 g/mol

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine

InChI

InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2

InChI Key

GBXXHPUYVBOCQW-UHFFFAOYSA-N

SMILES

C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

Canonical SMILES

C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O

Other CAS RN

180179-64-0

synonyms

Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1)

Origin of Product

United States

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